Desialylated human cad antigenic determinant
Overview
Description
The desialylated human cad antigenic determinant is a specific carbohydrate structure found on the surface of certain cells. It is a derivative of the human cad antigenic determinant, which is a glycoprotein involved in cell-cell interactions and immune responses. The desialylation process removes sialic acid residues from the glycoprotein, altering its biological properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the desialylated human cad antigenic determinant typically involves the enzymatic removal of sialic acid residues from the human cad antigenic determinant. This can be achieved using specific sialidase enzymes under controlled conditions. The reaction is usually carried out in a buffered solution at an optimal pH and temperature to ensure the activity of the enzyme.
Industrial Production Methods: Industrial production of the this compound may involve large-scale enzymatic reactions using bioreactors. The process includes the purification of the human cad antigenic determinant, followed by enzymatic treatment to remove sialic acid residues. The final product is then purified using chromatography techniques to ensure high purity and yield.
Types of Reactions:
Oxidation: The this compound can undergo oxidation reactions, where specific functional groups are oxidized to form new compounds.
Reduction: Reduction reactions can also occur, where certain functional groups are reduced, altering the chemical structure of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are usually performed under anhydrous conditions.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles, and are often carried out in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of aldehydes or ketones, while reduction may produce alcohols or amines. Substitution reactions can yield a variety of substituted derivatives with different functional groups.
Scientific Research Applications
The desialylated human cad antigenic determinant has several scientific research applications, including:
Chemistry: It is used as a model compound to study carbohydrate chemistry and enzymatic reactions involving glycoproteins.
Biology: Researchers use it to investigate cell-cell interactions, immune responses, and the role of glycoproteins in various biological processes.
Industry: The compound is used in the production of biopharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
The desialylated human cad antigenic determinant exerts its effects by interacting with specific receptors and proteins on the surface of cells. The removal of sialic acid residues alters the binding affinity and specificity of the glycoprotein, affecting cell signaling pathways and immune responses. The molecular targets and pathways involved include lectins, selectins, and other carbohydrate-binding proteins that recognize the modified glycan structure.
Comparison with Similar Compounds
The desialylated human cad antigenic determinant can be compared with other similar compounds, such as:
Sialylated human cad antigenic determinant: The presence of sialic acid residues in this compound results in different biological properties and functions compared to the desialylated form.
Desialylated human blood group antigens: These compounds also involve the removal of sialic acid residues from glycoproteins, but they are specific to blood group antigens and have distinct biological roles.
Desialylated glycoproteins: A broader category of compounds that includes various glycoproteins with removed sialic acid residues, each with unique biological functions and applications.
The this compound is unique due to its specific structure and role in cell-cell interactions and immune responses. Its desialylation alters its biological properties, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O16/c1-7(29)23-9(3-25)19(39-22-18(36)17(35)15(33)12(6-28)38-22)20(10(31)4-26)40-21-13(24-8(2)30)16(34)14(32)11(5-27)37-21/h3,9-22,26-28,31-36H,4-6H2,1-2H3,(H,23,29)(H,24,30)/t9-,10+,11+,12+,13+,14-,15-,16+,17-,18+,19+,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGUPKXCDOJNJC-IHQAUTJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149143 | |
Record name | Desialylated human cad antigenic determinant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110101-22-9 | |
Record name | Desialylated human cad antigenic determinant | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110101229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desialylated human cad antigenic determinant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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